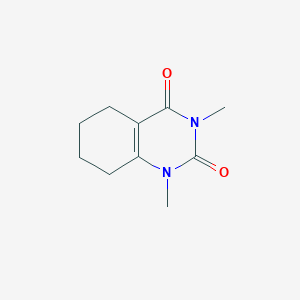![molecular formula C11H15NO2S2 B14421546 1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione CAS No. 83177-75-7](/img/structure/B14421546.png)
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione is an organosulfur compound that features a pyrrolidine-2,5-dione core with a 1,3-dithian-2-ylidene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a dithiane ring, which is a common protective group for carbonyl compounds . The reaction conditions often require the use of solvents such as petroleum ether and catalysts like yttrium triflate or tungstophosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The removal of the dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage .
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Reagents such as KMnO4, OsO4, and CrO3 are commonly used for oxidation reactions.
Reduction: Reduction can be achieved using reagents like LiAlH4, NaBH4, and H2/Ni.
Substitution: Nucleophiles such as RLi, RMgX, and RCuLi are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a protective group for carbonyl compounds and in the synthesis of complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione involves its ability to act as a protective group for carbonyl compounds. The dithiane ring can be easily formed and removed under specific conditions, allowing for the selective protection and deprotection of functional groups during chemical synthesis . The molecular targets and pathways involved in its action are primarily related to its interactions with carbonyl compounds and the formation of stable dithiane derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiolane: Similar in structure but with a five-membered ring instead of a six-membered ring.
1,3-Dithiane: A direct analog with a six-membered ring, commonly used as a protective group for carbonyl compounds.
2-(1,3-Dithiolan-2-ylidene)-5-(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene: A hybrid compound with both dithiane and dithiolane rings.
Uniqueness
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both a pyrrolidine-2,5-dione core and a dithiane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemical synthesis and research .
Eigenschaften
CAS-Nummer |
83177-75-7 |
|---|---|
Molekularformel |
C11H15NO2S2 |
Molekulargewicht |
257.4 g/mol |
IUPAC-Name |
1-[3-(1,3-dithian-2-ylidene)propyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H15NO2S2/c13-9-4-5-10(14)12(9)6-1-3-11-15-7-2-8-16-11/h3H,1-2,4-8H2 |
InChI-Schlüssel |
QKPMLCRLRYCQMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=CCCN2C(=O)CCC2=O)SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)
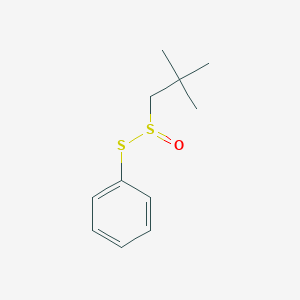
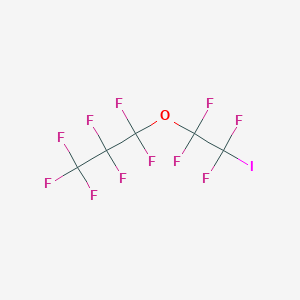
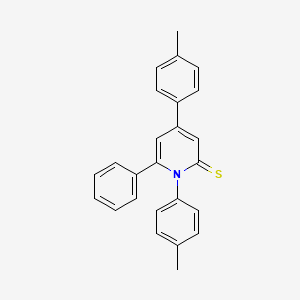
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
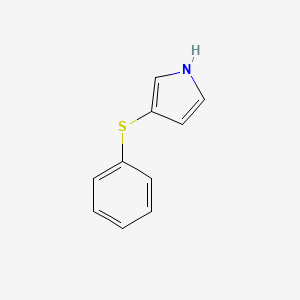

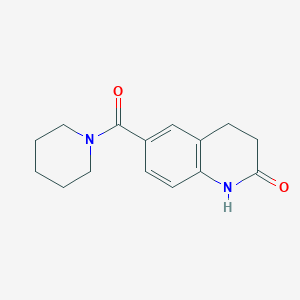
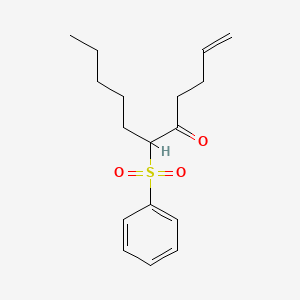
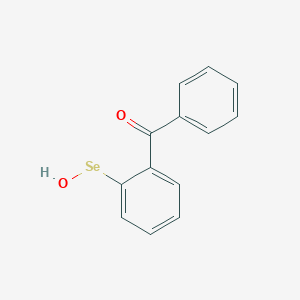

![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)
